molecular formula C19H20N2OS B6518742 (1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol CAS No. 853264-56-9

(1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol

Cat. No.: B6518742
CAS No.: 853264-56-9
M. Wt: 324.4 g/mol
InChI Key: QWJZWIPSNYDFIC-UHFFFAOYSA-N
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Description

The compound (1-benzyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol is a substituted imidazole derivative featuring:

  • Benzyl group at position 1 of the imidazole ring.
  • (3-Methylbenzyl)sulfanyl group at position 2.
  • Methanol group at position 4.

This structure is designed to optimize interactions with biological targets, particularly cyclooxygenase-2 (COX-2), as suggested by pharmacophoric modeling studies .

Properties

IUPAC Name

[3-benzyl-2-[(3-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-15-6-5-9-17(10-15)14-23-19-20-11-18(13-22)21(19)12-16-7-3-2-4-8-16/h2-11,22H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJZWIPSNYDFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the cyclization of an amidine with a β-diketone under acidic conditions. The benzyl and sulfanyl groups are then introduced through subsequent reactions, such as nucleophilic substitution and reduction processes.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis can also be employed to reduce reaction times and improve yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Production of reduced derivatives, such as amines or alcohols.

  • Substitution: : Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.

  • Medicine: : Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

  • Industry: : Applied in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand , binding to metal ions or biological macromolecules, while the benzyl and sulfanyl groups contribute to its bioactivity by interacting with specific cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar imidazole derivatives:

Compound Name Substituents (Position 1, 2, 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 1-Benzyl, 2-(3-methylbenzyl)sulfanyl, 5-methanol C20H22N2OS 338.47 Not reported Not available -
(1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol 1-Benzyl, 2-methylsulfonyl, 5-methanol C12H14N2O3S 282.32 Not reported IR: 1136, 1329 cm<sup>-1</sup> (SO2)
N-((1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline 1-Benzyl, 2-methylsulfonyl, 5-(4-methoxyanilinyl)methyl C19H21N3O3S 371.45 155 IR: 3288 cm<sup>-1</sup> (N-H)
{1-Benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol 1-Benzyl, 2-(4-nitrobenzyl)sulfanyl, 5-methanol C18H17N3O3S 363.41 Not reported Crystal structure resolved
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol 1-Hexyl, 2-methylsulfonyl, 5-methanol C11H20N2O3S 260.35 Not reported Commercial availability noted

Key Observations:

  • Substituent Effects on Solubility: Sulfonyl groups (e.g., methylsulfonyl) increase polarity and likely improve aqueous solubility compared to sulfanyl groups .
  • Thermal Stability: Compounds with nitro or methoxy substituents (e.g., 5c, 5d in ) exhibit higher melting points (155–177°C), suggesting enhanced crystallinity .
COX-2 Inhibition and Selectivity
  • Target Compound: The (3-methylbenzyl)sulfanyl group may enhance hydrophobic interactions with COX-2’s active site, analogous to the methylsulfonyl group in Celecoxib .
  • (1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol: Demonstrated COX-2 selectivity in docking studies, with sulfonyl groups forming hydrogen bonds with Arg513 .
  • N-((1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline (5b): Showed 10-fold higher COX-2 affinity than COX-1, attributed to the 4-methoxy group’s electron-donating effects .
Antihypertensive Analogues
  • Losartan: A structurally related imidazole derivative with a tetrazole group and hydroxymethyl substituent. Its carboxylic acid metabolite (LCA) exhibits prolonged activity due to improved bioavailability .

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